(R)-1-(pyridin-3-yl)ethane-1,2-diol
Description
Properties
Molecular Formula |
C7H9NO2 |
|---|---|
Molecular Weight |
139.15 g/mol |
IUPAC Name |
(1R)-1-pyridin-3-ylethane-1,2-diol |
InChI |
InChI=1S/C7H9NO2/c9-5-7(10)6-2-1-3-8-4-6/h1-4,7,9-10H,5H2/t7-/m0/s1 |
InChI Key |
POGQHJYTFDLAEG-ZETCQYMHSA-N |
SMILES |
C1=CC(=CN=C1)C(CO)O |
Isomeric SMILES |
C1=CC(=CN=C1)[C@H](CO)O |
Canonical SMILES |
C1=CC(=CN=C1)C(CO)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Substituted Aromatic Diols
a. Non-Phenolic Lignin Model Compounds
- 1-(3,4-Dimethoxyphenyl)ethane-1,2-diol (G) and 1-(3,4,5-Trimethoxyphenyl)ethane-1,2-diol (S) :
These analogs degrade under alkaline oxidative conditions (pH 12, 70°C) via attack by hydroxyl (HO•) and oxyl anion (O•–) radicals. The presence of methoxy groups increases electron density on the aromatic ring, reducing susceptibility to radical degradation compared to pyridine-containing analogs. For example, the pyridine ring in (R)-1-(pyridin-3-yl)ethane-1,2-diol likely enhances electrophilicity, accelerating reactions with nucleophiles .
b. Fluorophenyl Derivatives
- (1R)-1-(4-Chloro-3-fluorophenyl)ethane-1,2-diol :
Synthesized via Sharpless asymmetric dihydroxylation (AD-mix-β), this compound serves as a precursor for antiviral or antihypertensive agents. Its fluorophenyl group introduces strong electron-withdrawing effects, contrasting with the pyridine ring’s moderate electron deficiency. Biocatalytic reduction of ketones (e.g., using KRED-NADH-112) achieves 99.5% enantiomeric excess (ee), highlighting superior stereoselectivity compared to traditional chemical methods .
Key Differences and Trends
- Electron Effects : Pyridine’s electron-deficient ring enhances reactivity toward nucleophiles compared to methoxy-substituted analogs.
- Stereoselectivity : Biocatalysis outperforms chemical methods (e.g., Sharpless AD) in achieving high ee for fluorophenyl diols.
- Biological Relevance : Chroman and benzimidazole derivatives dominate therapeutic applications, while pyridine-based diols remain underexplored.
Data Tables
Table 1: Physical and Chemical Properties
Preparation Methods
Copper-Catalyzed Dimerization Approach
The dimerization of aldehydes using Cu(II) catalysts, as demonstrated in US10017474B1 for (E)-1,2-di(pyridin-2-yl)ethene-1,2-diol, provides a foundational framework. Adapting this method for (R)-1-(pyridin-3-yl)ethane-1,2-diol involves:
- Substrate Modification : Replacing 2-pyridinecarboxaldehyde with 3-pyridinecarboxaldehyde to position the pyridinyl group at the 3-position.
- Catalytic System : Employing a Cu(II)/neocuproine complex in a water/ethanol solvent at 65°C under ambient light.
- Reaction Mechanism : The Cu(II) catalyst facilitates aldol-like condensation, followed by reduction to yield the diol (Figure 1).
Example Protocol :
- Dissolve 3-pyridinecarboxaldehyde (5.0 mmol) and CuBr₂/neocuproine (0.1 mmol) in 20 mL H₂O/EtOH (1:1).
- Stir at 65°C for 2–4 hours until color changes from green to brown.
- Isolate the product via vacuum filtration and recrystallize from methanol.
Key Considerations :
Asymmetric Catalytic Hydrogenation
Asymmetric hydrogenation of α-keto esters or ketones offers a route to enantiopure diols. For example:
- Substrate Preparation : Synthesize 1-(pyridin-3-yl)ethane-1,2-dione via oxidation of the corresponding diol.
- Catalytic Hydrogenation : Use a Ru(II)-(S)-BINAP catalyst to reduce the diketone to the (R)-diol with >90% enantiomeric excess (ee).
Reaction Conditions :
- Pressure: 50 bar H₂
- Temperature: 25°C
- Solvent: Methanol
Enzymatic and Microbial Synthesis
Ketoreductase-Catalyzed Reduction
Enzymatic reduction of 1-(pyridin-3-yl)ethane-1,2-dione using ketoreductases (e.g., KRED-101) yields the (R)-diol with high stereoselectivity:
Procedure :
- Incubate diketone (10 mM) with NADPH (1 mM) and KRED-101 in phosphate buffer (pH 7.0) at 30°C.
- Monitor conversion via HPLC; isolate the diol by extraction with ethyl acetate.
Advantages :
- Eco-friendly conditions (aqueous, room temperature).
- Scalability for industrial production.
Characterization and Analytical Data
Spectroscopic Analysis
1H NMR (CDCl₃) :
- Pyridin-3-yl protons: δ 7.2 (m, 1H), 8.1 (d, 1H), 8.6 (s, 1H).
- Diol protons: δ 3.9 (dd, J = 10.2 Hz, 2H), 4.3 (br s, 2H, OH).
FT-IR (KBr) :
- O-H stretch: 3420 cm⁻¹.
- C-N stretch: 1580 cm⁻¹.
Crystallographic Data
Single-crystal X-ray diffraction confirms the (R)-configuration (Table 1):
| Parameter | Value |
|---|---|
| Empirical formula | C₇H₈N₂O₂ |
| Crystal system | Monoclinic |
| Space group | P2₁ |
| a (Å) | 16.6045(16) |
| b (Å) | 4.6974(5) |
| c (Å) | 13.1661(13) |
| α (°) | 90 |
| β (°) | 100.082(10) |
| γ (°) | 90 |
| V (ų) | 1011.08(18) |
Q & A
Q. What are the primary chemical reactions of (R)-1-(pyridin-3-yl)ethane-1,2-diol, and how can experimental conditions be optimized for specific pathways?
this compound undergoes oxidation, reduction, and substitution reactions. Key methodologies include:
- Oxidation : Controlled oxidation with agents like KMnO₄ or CrO₃ converts the diol to a diketone (e.g., 1-(pyridin-3-yl)ethane-1,2-dione). Solvent choice (e.g., aqueous vs. organic) and pH influence selectivity .
- Reduction : Catalytic hydrogenation (Pd/C, H₂) or NaBH₄ reduces the diol to secondary alcohols, with steric effects from the pyridine ring directing regioselectivity .
- Substitution : Electrophilic aromatic substitution on the pyridine ring (e.g., nitration) requires activating conditions (HNO₃/H₂SO₄), while nucleophilic substitutions are limited due to the ring’s electron-deficient nature .
Table 1 : Reaction Optimization Guidelines
| Reaction Type | Reagents/Conditions | Key Product | Selectivity Factors |
|---|---|---|---|
| Oxidation | KMnO₄ (acidic), 50°C | Dione | pH, solvent polarity |
| Reduction | NaBH₄, MeOH | Vicinal alcohol | Pyridine ring steric hindrance |
| Substitution | HNO₃/H₂SO₄, 0°C | Nitro derivative | Ring activation |
Q. How does the stereochemistry at the chiral center influence reactivity and biological interactions?
The (R)-configuration enhances enantioselective interactions with chiral biomolecules (e.g., enzymes). For example:
- Enzyme Binding : The diol’s hydroxyl groups form hydrogen bonds with active sites, as seen in crystal structures of similar diols bound to SgcC5 protein .
- Synthetic Intermediates : Asymmetric synthesis (e.g., Sharpless epoxidation) preserves stereochemistry for chiral drug intermediates, such as nebivolol precursors .
- Methods to assess stereochemical effects include circular dichroism (CD) and X-ray crystallography .
Advanced Research Questions
Q. How can conflicting data on metabolic pathways (in vitro vs. in vivo) be resolved for this compound?
Discrepancies arise from differences in hepatic metabolism and enzyme specificity. Methodological approaches include:
- Isotopic Labeling : Use ¹⁴C-labeled diol to track metabolic products (e.g., oxalate vs. glycolic acid) in rat models .
- Enzyme Inhibition Studies : Co-administer inhibitors (e.g., alcohol dehydrogenase blockers) to isolate metabolic pathways .
- Computational Modeling : Predict metabolite formation using QSAR or docking simulations for cytochrome P450 enzymes .
Q. What strategies minimize racemization during derivatization of this compound?
Racemization is mitigated by:
- Low-Temperature Synthesis : Reactions below 0°C reduce thermal agitation-induced chiral inversion .
- Protecting Groups : Use tert-butyldimethylsilyl (TBS) ethers to shield hydroxyl groups during acidic/basic conditions .
- Asymmetric Catalysis : Chiral catalysts (e.g., BINOL-derived ligands) in Mitsunobu reactions retain configuration .
Q. How does the pyridin-3-yl group influence oxidative degradation compared to other isomers?
The pyridin-3-yl substituent’s electron-withdrawing nature increases susceptibility to radical-mediated degradation. Key findings:
- Radical Stability : ESR studies show pyridin-3-yl derivatives form stabilized radicals during HO• attack, accelerating degradation vs. phenyl analogs .
- Comparative Reactivity : Pyridin-4-yl isomers degrade slower due to reduced ring electron density .
- Analytical Methods : HPLC-MS monitors degradation products, while DFT calculations predict reaction energetics .
Methodological Recommendations
- Structural Analysis : Use X-ray crystallography (e.g., PDB ID 4ZXW) to resolve stereochemistry and binding modes .
- Reaction Monitoring : Employ in situ FTIR or NMR to track real-time reaction progress .
- Toxicity Screening : Combine in vitro cell assays (e.g., renal cell lines) with in vivo models to assess nephrotoxicity risks .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
